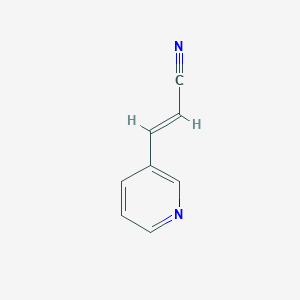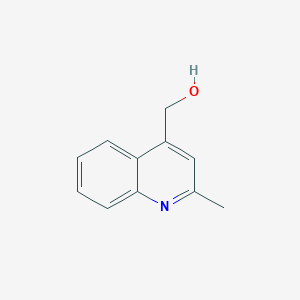
6,7-Dimethoxyquinoxalin-2-ol
Overview
Description
6,7-Dimethoxyquinoxalin-2-ol: is a heterocyclic compound belonging to the quinoxaline family It is characterized by the presence of two methoxy groups at the 6th and 7th positions and a hydroxyl group at the 2nd position on the quinoxaline ring
Mechanism of Action
Target of Action
Quinoxaline derivatives have been reported to interact with various targets, receptors, or microorganisms
Mode of Action
It’s known that quinoxaline derivatives can exert their effects through various mechanisms, depending on their specific structure and the target they interact with . For instance, some quinoxaline derivatives are thought to exert their antineoplastic activity through DNA intercalation and disruption of topoisomerase-mediated repairs .
Biochemical Pathways
Quinoxaline derivatives are known to influence a variety of biochemical processes
Pharmacokinetics
It’s reported that 6,7-dimethoxyquinoxalin-2-ol has high gastrointestinal absorption and is bbb permeant .
Result of Action
Quinoxaline derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .
Biochemical Analysis
Biochemical Properties
6,7-Dimethoxyquinoxalin-2-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One notable interaction is with cytochrome P450 enzymes, particularly CYP1A2, which it inhibits . This inhibition can affect the metabolism of other compounds processed by this enzyme. Additionally, this compound has been shown to interact with certain receptors in the central nervous system, potentially modulating neurotransmitter activity . These interactions highlight the compound’s potential as a modulator of biochemical pathways.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In neuronal cells, it has been observed to influence cell signaling pathways, particularly those involving neurotransmitters . This modulation can impact gene expression and cellular metabolism, potentially altering cell function. In cancer cells, this compound has demonstrated cytotoxic effects, inhibiting cell proliferation and inducing apoptosis . These cellular effects underscore the compound’s potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to cytochrome P450 enzymes, inhibiting their activity and altering the metabolism of other compounds . Additionally, it interacts with neurotransmitter receptors in the central nervous system, modulating their activity and influencing neurotransmitter release . These interactions can lead to changes in gene expression and enzyme activity, contributing to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard laboratory conditions, but its activity may degrade over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro models
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to modulate neurotransmitter activity without significant adverse effects . At higher doses, it can exhibit toxic effects, including hepatotoxicity and neurotoxicity . These dosage-dependent effects are crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, particularly CYP1A2 . This metabolism can lead to the formation of various metabolites, which may have different biological activities. The compound’s interaction with these metabolic pathways can influence metabolic flux and alter metabolite levels, impacting overall cellular function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It is known to cross the blood-brain barrier, allowing it to exert effects on the central nervous system . The compound can also interact with transport proteins, influencing its distribution and localization within different tissues . These transport and distribution mechanisms are important for understanding the compound’s pharmacokinetics and bioavailability.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound has been observed to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules . This localization is influenced by specific targeting signals and post-translational modifications, which direct the compound to specific cellular compartments. Understanding these localization mechanisms is crucial for elucidating the compound’s mode of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethoxyquinoxalin-2-ol typically involves the following steps:
Starting Material: The synthesis begins with 1,2-dimethoxy-4,5-dinitrobenzene.
Reduction: The dinitro compound is reduced to the corresponding diamine using hydrogenation over palladium on carbon.
Cyclization: The diamine is then reacted with ethyl oxoacetate to form the quinoxaline ring, yielding this compound.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 6,7-Dimethoxyquinoxalin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can modify the quinoxaline ring or the substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation over palladium on carbon is a typical method.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products: The major products formed from these reactions include various substituted quinoxalines, which can have different functional groups attached to the ring .
Scientific Research Applications
6,7-Dimethoxyquinoxalin-2-ol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties.
Comparison with Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
6,7-Dimethoxyquinoxalin-2-one: Similar structure but with a ketone group instead of a hydroxyl group.
4-Hydroxy-6,7-dimethoxyquinoline: Another related compound with different substitution patterns.
Uniqueness: 6,7-Dimethoxyquinoxalin-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
6,7-dimethoxy-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-14-8-3-6-7(4-9(8)15-2)12-10(13)5-11-6/h3-5H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTHNWNCKJAQNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)NC(=O)C=N2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30462637 | |
| Record name | 6,7-Dimethoxyquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30462637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5739-98-0 | |
| Record name | 6,7-Dimethoxyquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30462637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7-dimethoxyquinoxalin-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















